Methoxymethyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
isothiocyanato(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVODLGSMJMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173679 | |
| Record name | Methoxymethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19900-84-6 | |
| Record name | Methoxymethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxymethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19900-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Methoxymethyl Isothiocyanate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methoxymethyl isothiocyanate (CH₃OCH₂NCS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the interpretation of spectral features, ensuring a thorough understanding of the molecule's structural characterization.
Introduction to this compound
This compound is an organosulfur compound with the chemical formula C₃H₅NOS and a molecular weight of 103.14 g/mol .[1] Isothiocyanates, in general, are a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in medicinal chemistry and agricultural science.[2][3] Accurate and unambiguous characterization of their molecular structure is paramount for quality control, reaction monitoring, and understanding their mechanism of action. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.
This guide will provide an in-depth look at the expected spectroscopic signatures of this compound, based on the fundamental principles of each technique and comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons.
Interpretation:
-
Methoxymethyl Protons (-O-CH₂-NCS): These two protons are expected to appear as a singlet at approximately δ 4.5 - 5.0 ppm . The downfield shift is attributed to the deshielding effects of the adjacent oxygen and nitrogen atoms. The absence of coupling is due to the lack of adjacent protons.
-
Methoxy Protons (-O-CH₃): These three protons will also appear as a singlet, but further upfield, around δ 3.3 - 3.8 ppm . The oxygen atom causes a significant downfield shift compared to an alkane, but less so than the combined effect on the methylene group.
Causality of Chemical Shifts: The electronegativity of the heteroatoms (O, N, S) plays a crucial role in determining the chemical shifts. The electron-withdrawing nature of these atoms reduces the electron density around the neighboring protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield).
¹³C NMR Spectroscopy
Expected Spectrum: The ¹³C NMR spectrum will show three distinct signals, one for each carbon atom in the molecule.
Interpretation:
-
Isothiocyanate Carbon (-N=C=S): This carbon is the most deshielded and is expected to appear in the range of δ 125 - 140 ppm . It is important to note that the isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the NCS group.[4][5] This phenomenon, sometimes referred to as "near-silence," is a key characteristic of isothiocyanates in ¹³C NMR.[4][5]
-
Methoxymethyl Carbon (-O-CH₂-NCS): This carbon is attached to both an oxygen and a nitrogen and is expected to resonate at approximately δ 70 - 80 ppm .
-
Methoxy Carbon (-O-CH₃): The carbon of the methoxy group is the most shielded of the three and is predicted to appear around δ 55 - 65 ppm .[6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for small organic molecules.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will likely be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay may be needed to observe the quaternary isothiocyanate carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying functional groups within a molecule.
Expected Spectrum and Interpretation: The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isothiocyanate group.
-
-N=C=S Asymmetric Stretch: A sharp and intense absorption band is expected in the region of 2000-2200 cm⁻¹ .[8][9] This band is a hallmark of the isothiocyanate functional group and is often used for its identification. Fermi resonance can sometimes cause this band to appear as a multiplet in some isothiocyanates.[10]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy and methylene groups will appear in the region of 2850-3000 cm⁻¹ .
-
C-O Stretching: A strong C-O stretching band from the ether linkage is expected around 1050-1150 cm⁻¹ .
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Expected Spectrum and Interpretation: For this compound (MW = 103.14), the electron ionization (EI) mass spectrum is expected to show the following key features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 103 corresponding to the intact molecule with one electron removed. The intensity of this peak may vary depending on the stability of the molecular ion.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) would result in a fragment at m/z = 72 ([M-31]⁺).
-
Cleavage of the C-N bond could lead to a fragment at m/z = 45 ([CH₃OCH₂]⁺).
-
The isothiocyanate fragment [NCS]⁺ may be observed at m/z = 58 .
-
Other smaller fragments corresponding to further breakdown of the initial fragments are also possible. The fragmentation of alkyl isothiocyanates is a well-studied process.[11]
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for small molecules to induce fragmentation and create a characteristic fingerprint spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Data Summary and Visualization
The predicted spectroscopic data for this compound is summarized in the tables below for easy reference.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.5 - 5.0 | Singlet | -O-CH₂ -NCS |
| ¹H | 3.3 - 3.8 | Singlet | -O-CH₃ |
| ¹³C | 125 - 140 | Singlet (potentially broad) | -N=C =S |
| ¹³C | 70 - 80 | Singlet | -O-C H₂-NCS |
| ¹³C | 55 - 65 | Singlet | -O-C H₃ |
Table 2: Predicted IR and MS Data
| Technique | Key Feature | Predicted Value | Assignment |
|---|---|---|---|
| IR | -N=C=S Asymmetric Stretch | 2000-2200 cm⁻¹ | Strong, sharp band |
| IR | C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | Medium to strong band |
| IR | C-O Stretch | 1050-1150 cm⁻¹ | Strong band |
| MS | Molecular Ion (M⁺) | m/z = 103 | C₃H₅NOS⁺ |
| MS | Fragment | m/z = 72 | [CH₂NCS]⁺ |
| MS | Fragment | m/z = 45 | [CH₃OCH₂]⁺ |
| MS | Fragment | m/z = 58 | [NCS]⁺ |
Visualizations
Caption: Molecular structure of this compound.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule in various experimental settings. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations.
References
-
LookChem. This compound. [Link]
-
ResearchGate. Synthesis and Characterization of Isothiocyanate Poly(Methyl Eugenol) and Thiosemicarbazide Poly(Methyl Eugenol). [Link]
-
Wikipedia. Methyl isothiocyanate. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0219357). [Link]
-
Chemical Communications (RSC Publishing). Recent advancement in the synthesis of isothiocyanates. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Formation and characterization of methoxy isothiocyanate (CH3ON=C=S) and methyl cyanate N-sulfide (CH3OC≡N+-S-) as radical cations and neutrals in the gas phase. [Link]
-
ChemRxiv. Experimental Two-Dimensional Infrared Spectra of Methyl-Thiocyanate in Water and Organic Solvents. [Link]
-
SciSpace. Mass Spectra of Isothiocyanates. [Link]
-
PubMed. Identification of potential protein targets of isothiocyanates by proteomics. [Link]
-
FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
PubMed. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]
-
PubMed. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). [Link]
-
PubMed. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl.... [Link]
-
New Home Pages of Dr. Rainer Glaser. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. [Link]
-
Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Identification of potential protein targets of isothiocyanates by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Methoxymethyl isothiocyanate molecular weight and formula
Technical Whitepaper: Methoxymethyl Isothiocyanate (MMITC) in Chemoproteomics and Drug Design
Abstract
This compound (MMITC) represents a specialized subclass of electrophilic reagents characterized by an ether-linked isothiocyanate moiety. Unlike simple alkyl isothiocyanates (e.g., methyl isothiocyanate), the inclusion of the methoxymethyl (MOM) group introduces unique electronic modulation and solubility profiles, making it a valuable fragment in covalent drug discovery and chemoproteomic profiling. This guide provides a definitive technical analysis of MMITC, detailing its fundamental properties, validated synthesis via nucleophilic substitution, and its mechanistic role in cysteine modification and hydrogen sulfide (
Part 1: Physicochemical Identity & Structural Analysis[1]
The precise characterization of MMITC is critical for stoichiometric calculations in bioconjugation workflows. The presence of the oxygen atom in the
Table 1: Core Physicochemical Data
| Property | Value | Technical Notes |
| IUPAC Name | Isothiocyanatomethoxymethane | Also known as Methoxymethyl mustard oil. |
| CAS Registry | 19900-84-6 | Verified identifier for procurement/database search.[1] |
| Molecular Formula | Heteroatom-rich core relative to molecular size. | |
| Molecular Weight | 103.14 g/mol | Monoisotopic mass: ~103.009 g/mol . |
| SMILES | COCN=C=S | Useful for chemoinformatic docking studies. |
| Physical State | Liquid (at RT) | Volatile; requires handling in fume hood. |
| Solubility | Polar Organic Solvents | Soluble in DMSO, DMF, DCM; limited stability in water due to hydrolysis. |
Structural Insight: The MOM Effect
The methoxymethyl group (
Part 2: Synthetic Methodology
Warning: The synthesis of MMITC involves the use of Chloromethyl Methyl Ether (MOM-Cl), a regulated carcinogen. All procedures must be performed in a certified chemical fume hood with full PPE (double nitrile gloves, face shield).
Protocol: Nucleophilic Substitution Strategy
The most reliable synthesis utilizes the high reactivity of
Reaction Scheme:
Step-by-Step Workflow:
-
Reagent Preparation:
-
Dry Potassium Thiocyanate (KSCN) in a vacuum oven at 60°C for 4 hours to remove hygroscopic moisture.
-
Solvent: Anhydrous Acetone (dried over
).
-
-
Addition (0°C):
-
Suspend KSCN (1.2 equiv) in anhydrous acetone under inert atmosphere (
). -
Cool the suspension to 0°C in an ice bath.
-
Add Chloromethyl Methyl Ether (MOM-Cl) (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.
-
-
Reaction & Workup:
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Filtration: Filter off the precipitated Potassium Chloride (KCl) salt using a sintered glass funnel.
-
Concentration: Remove the solvent (acetone) under reduced pressure (Rotavap) at low temperature (<30°C) to avoid degrading the product.
-
-
Purification:
-
Purify the crude oil via vacuum distillation. MMITC is volatile; collect the fraction corresponding to its boiling point (approx. 40–50°C at reduced pressure, though specific bp should be monitored).
-
Part 3: Reactivity & Mechanism of Action
In drug discovery, MMITC serves two primary roles: as a Covalent Modifier of proteins and as a Hydrogen Sulfide (
Mechanism 1: Cysteine Bioconjugation
The central carbon of the isothiocyanate group is electrophilic ($ \delta+ $). It undergoes nucleophilic attack by the thiolate anion of Cysteine residues, forming a dithiocarbamate adduct. Unlike maleimides (thioether formation), this reaction is reversible under certain conditions, which can be advantageous for avoiding permanent haptenization.
Mechanism 2: Donation
Recent chemical biology literature suggests that isothiocyanates can release
Visualizing the Pathway
Figure 1: Mechanistic pathway of MMITC reacting with Cysteine to form a dithiocarbamate adduct, leading to potential H2S release.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
MMITC is an ideal "warhead" for covalent fragment screening.
-
Low Molecular Weight: At 103.14 Da, it leaves ample room for growing the fragment into a lead compound while adhering to the "Rule of 3".
-
Ligand Efficiency: The MOM group provides a hydrogen bond acceptor (ether oxygen), potentially improving binding affinity independent of the covalent warhead.
TRP Channel Modulation
Isothiocyanates are known agonists of TRPA1 (Transient Receptor Potential Ankyrin 1) channels. MMITC can be used to map the specific cysteine residues (e.g., C621, C641, C665) responsible for electrophilic sensing in pain pathways.
Experimental Protocol: TRPA1 Cysteine Mapping
-
Incubation: Treat HEK293 cells expressing human TRPA1 with MMITC (
) for 15 minutes. -
Lysis & Click Chemistry: Lyse cells and treat with a biotin-azide probe (if using an alkyne-tagged analog) or use direct mass spectrometry.
-
Proteomics: Digest with trypsin and analyze via LC-MS/MS. Look for a mass shift of +103.01 Da on cysteine residues, corresponding to the MMITC adduct.
References
-
PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Zhang, D., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed.[3] Retrieved from [Link]
- Google Patents. (1964). Synthesis of methylthiomethyl isothiocyanate (US3160649A). [Analogous synthesis reference].
-
Mi, L., et al. (2011). Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest and Apoptosis. Journal of Biological Chemistry. Retrieved from [Link]
Sources
Stability of Methoxymethyl Isothiocyanate in Common Solvents: A Technical Guide for Researchers
Introduction
Methoxymethyl isothiocyanate (MOM-NCS) is a versatile reagent and a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive isothiocyanate (-N=C=S) functional group, which readily participates in addition reactions with a wide range of nucleophiles. However, this inherent reactivity also predisposes MOM-NCS, like other isothiocyanates, to degradation, significantly impacting its storage, handling, and application in various solvent systems. Understanding the stability of MOM-NCS in common laboratory solvents is therefore paramount for ensuring reproducible and reliable experimental outcomes.
This in-depth technical guide provides a comprehensive overview of the factors governing the stability of this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer field-proven insights into solvent selection, and provide robust, self-validating experimental protocols to empower researchers in their drug development and scientific endeavors.
The Electrophilic Nature of Isothiocyanates: The Root of Instability
The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles.[2] This reactivity is the cornerstone of both its synthetic utility and its inherent instability. The stability of MOM-NCS in a given solvent is primarily dictated by the presence of nucleophiles, temperature, and pH. Isothiocyanates are generally more stable in dry, aprotic solvents and at lower temperatures.[3]
Degradation Pathways of this compound
The primary degradation pathway for isothiocyanates in the presence of nucleophiles is through addition to the electrophilic carbon of the -N=C=S group. For MOM-NCS, the most common degradation routes in laboratory settings involve reactions with water, alcohols, and amines.
Hydrolysis: The Ubiquitous Threat
Even trace amounts of water can lead to the hydrolysis of MOM-NCS, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield methoxymethylamine and carbon dioxide.[4][5] The resulting amine can further react with another molecule of MOM-NCS to form a stable N,N'-bis(methoxymethyl)thiourea.[1][2] This hydrolysis is accelerated by increased temperature and is pH-dependent.[3][6] Generally, isothiocyanates exhibit a half-life of about 4-5 hours in phosphate-buffered saline (PBS).[3]
Caption: Hydrolysis pathway of MOM-NCS.
Reaction with Alcohols
In protic solvents such as methanol or ethanol, MOM-NCS can react to form thiocarbamates (also known as dithiourethanes).[7] This reaction is analogous to the formation of urethanes from isocyanates and alcohols.[4] The rate of this reaction is dependent on the nucleophilicity of the alcohol and the temperature.
Reaction with Amines
Primary and secondary amines are potent nucleophiles that react readily with isothiocyanates to form substituted thioureas.[4] This reaction is often faster than hydrolysis or alcoholysis and is a critical consideration when MOM-NCS is used in the presence of amine-containing buffers or reagents.
Solvent Selection: A Strategic Choice for Stability
The choice of solvent is the most critical factor in preserving the integrity of MOM-NCS. Solvents can be broadly categorized into three classes, each with distinct implications for the stability of this reagent.
| Solvent Class | Examples | Predicted Stability of MOM-NCS | Likely Degradation Products | Rationale |
| Protic | Water, Methanol, Ethanol, Isopropanol | Low | Methoxymethylamine, N,N'-bis(methoxymethyl)thiourea, Thiocarbamates | Protic solvents act as nucleophiles, directly reacting with the isothiocyanate group. Hydrogen bonding can also stabilize the transition state, accelerating degradation.[8] |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Moderate to High | Minimal degradation if anhydrous. Traces of water will lead to hydrolysis products. | These solvents do not act as nucleophiles. However, they are often hygroscopic and must be thoroughly dried to prevent hydrolysis. |
| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexane | High | Minimal degradation if anhydrous. | These solvents are non-nucleophilic and have low water miscibility, offering the best environment for preserving MOM-NCS. Storage over molecular sieves is recommended to ensure anhydrous conditions.[3] |
Note: The stability predictions are based on general principles of isothiocyanate chemistry. Empirical determination of stability in a specific solvent system is always recommended.
Experimental Protocol for Assessing MOM-NCS Stability
A well-designed stability study is a self-validating system that provides quantitative insights into the degradation kinetics of MOM-NCS under specific conditions. The following protocol outlines a robust approach for such a study.
Objective
To determine the stability of this compound in selected common laboratory solvents over time at various temperatures.
Materials
-
This compound (of known purity)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH)
-
Deionized water
-
Internal standard (e.g., a stable compound with similar chromatographic properties but chemically distinct from MOM-NCS and its degradation products)
-
HPLC or GC-MS system
-
Thermostatted incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
Caption: Experimental workflow for MOM-NCS stability study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of MOM-NCS and dissolve it in a Class A volumetric flask with a suitable anhydrous aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. The choice of solvent for the stock solution should be one in which MOM-NCS is known to be relatively stable.
-
-
Preparation of Stability Samples:
-
In separate autosampler vials for each time point and condition, add a precise volume of the desired test solvent (e.g., DCM, ACN, MeOH, Water).
-
Spike each vial with a known volume of the MOM-NCS stock solution to achieve the desired final concentration.
-
Cap the vials tightly.
-
-
Incubation:
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial for each solvent and temperature condition.
-
Immediately add a precise amount of the internal standard solution.
-
If necessary, quench the reaction by dilution with a cold, anhydrous aprotic solvent.
-
-
Analytical Method:
-
Analyze the samples by a validated HPLC or GC-MS method. Gas chromatography-mass spectrometry (GC-MS) is often suitable for volatile isothiocyanates and their degradation products.[10][11] High-performance liquid chromatography (HPLC) can also be employed, particularly if derivatization is used to enhance detection.[12][13]
-
The analytical method should be capable of separating MOM-NCS from its potential degradation products and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of MOM-NCS remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of MOM-NCS remaining versus time for each solvent and temperature condition.
-
From these plots, the degradation rate and half-life (t½) of MOM-NCS under each condition can be determined.
-
Conclusion and Recommendations
The stability of this compound is intrinsically linked to its chemical environment. For researchers and drug development professionals, a thorough understanding of its reactivity is not merely academic but a practical necessity for the successful application of this versatile reagent.
Key Recommendations:
-
Solvent Choice: Whenever possible, utilize anhydrous aprotic nonpolar solvents like dichloromethane or chloroform for reactions and storage of MOM-NCS solutions. If a polar aprotic solvent is required, ensure it is rigorously dried.
-
Avoid Protic Solvents: Minimize the contact of MOM-NCS with protic solvents such as water and alcohols, especially at elevated temperatures. If their use is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration.
-
Temperature Control: Store MOM-NCS, both neat and in solution, at low temperatures (e.g., -20°C) to significantly slow down degradation rates.[3]
-
Inert Atmosphere: For long-term storage or sensitive applications, consider handling MOM-NCS under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Empirical Verification: The information provided in this guide is based on established principles of isothiocyanate chemistry. However, it is crucial to perform stability studies under your specific experimental conditions to obtain the most accurate and reliable data.
By adhering to these principles and employing robust experimental designs, researchers can harness the synthetic potential of this compound while mitigating the risks associated with its inherent instability.
References
-
ResearchGate. How stable are isothiocyanates stored in DCM at -20 deg.C?. [Link]
-
ResearchGate. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Wikipedia. Isocyanate. [Link]
-
MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]
-
ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
-
PubMed. The yield of isothiocyanates in wasabi rhizomes stored at different temperatures. [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
ResearchGate. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. [Link]
-
PubMed. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. [Link]
-
ChemRxiv. Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. [Link]
-
RSC Publishing. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]
Sources
- 1. CAS 19900-84-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Hydrolysis of Methoxymethyl isothiocyanate in aqueous media
An In-depth Technical Guide to the Hydrolysis of Methoxymethyl Isothiocyanate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MOM-NCS) is a reactive electrophile of interest in various chemical and pharmaceutical contexts. As with all isothiocyanates (ITCs), its utility in drug development and other applications is intrinsically linked to its stability in aqueous environments. The hydrolysis of the isothiocyanate functional group is a critical degradation pathway that can impact the efficacy, and safety profile of parent molecules. This guide provides a comprehensive overview of the principles governing the hydrolysis of MOM-NCS, offering insights into the reaction mechanism, influencing factors, and robust experimental designs for its kinetic analysis. Understanding these fundamentals is paramount for the successful formulation and application of MOM-NCS-containing compounds. Isothiocyanates, in general, are known for their instability in aqueous media, which necessitates a thorough investigation of their degradation kinetics.[1][2]
Core Principles of Isothiocyanate Hydrolysis
The hydrolysis of isothiocyanates in aqueous media is a well-documented process that proceeds through a common mechanistic pathway. The central event is the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial attack leads to the formation of an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide, which can be further hydrolyzed to hydrogen sulfide and carbon dioxide.
The overall transformation can be summarized as follows:
R-N=C=S + 2 H₂O → R-NH₂ + H₂S + CO₂
This process can be promoted under acidic conditions, where the hydrolysis is facilitated by the simultaneous proton transfer to the nitrogen atom and nucleophilic attack by water at the carbon atom, often involving a cyclic transition state.[3]
Caption: General hydrolysis pathway of this compound.
Factors Influencing the Hydrolysis of MOM-NCS
The rate and outcome of MOM-NCS hydrolysis are not static but are profoundly influenced by several environmental factors. A thorough understanding of these variables is crucial for predicting and controlling the stability of MOM-NCS in aqueous solutions.
pH of the Medium
The pH of the aqueous medium is arguably the most critical factor governing the hydrolysis of isothiocyanates.[4][5]
-
Acidic Conditions (pH < 7): Acid catalysis can accelerate the hydrolysis of ITCs. The reaction is often promoted by the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3] However, at very low pH, alternative reaction pathways, such as the formation of nitriles from glucosinolate precursors of some ITCs, can become dominant.[6]
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral and alkaline solutions, the hydrolysis mechanism can involve the direct attack of water or hydroxide ions on the isothiocyanate carbon. For many isothiocyanates, the rate of degradation is observed to be more rapid in buffered solutions compared to deionized water.[7]
Temperature
As with most chemical reactions, temperature plays a significant role in the kinetics of MOM-NCS hydrolysis. An increase in temperature will generally lead to an increase in the reaction rate, following the principles of the Arrhenius equation. This is a critical consideration for the storage and handling of MOM-NCS-containing formulations.
Buffer Composition
The composition of the buffer system can influence the hydrolysis rate beyond its effect on pH. Certain buffer species can act as nucleophiles and directly attack the isothiocyanate, leading to the formation of adducts and accelerating the degradation of the parent compound. Therefore, the choice of buffer is a critical parameter in both formulation development and in the design of stability studies. The degradation of isothiocyanates has been observed to be faster in various buffers compared to deionized water.[7]
Kinetic Analysis of MOM-NCS Hydrolysis: A Self-Validating Experimental Protocol
To accurately characterize the stability of MOM-NCS, a well-designed kinetic study is essential. The following protocol is designed as a self-validating system to ensure the generation of reliable and reproducible data.
Caption: Experimental workflow for kinetic analysis of MOM-NCS hydrolysis.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of MOM-NCS (e.g., 10 mg/mL) in a non-aqueous, water-miscible solvent such as acetonitrile to prevent premature hydrolysis.
-
-
Preparation of Aqueous Buffers:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0) using buffers with known pKa values to ensure stable pH throughout the experiment.
-
-
Temperature Control:
-
Conduct the experiments at controlled temperatures (e.g., 25 °C, 37 °C, and 50 °C) using a temperature-controlled water bath or incubator.
-
-
Initiation of Hydrolysis Reaction:
-
Initiate the hydrolysis reaction by adding a small aliquot of the MOM-NCS stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure rapid mixing.
-
-
Time-Course Sampling:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a solvent that stops the hydrolysis, such as acetonitrile.
-
-
Analytical Quantification:
-
Data Analysis:
-
Plot the concentration of MOM-NCS versus time for each experimental condition.
-
Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t½) of MOM-NCS under each condition using the formula: t½ = 0.693 / k_obs.
-
Illustrative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the kinetic study.
Table 1: Effect of pH on the Hydrolysis of MOM-NCS at 37 °C
| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-Life (t½, h) |
| 4.0 | 0.08 | 8.7 |
| 7.0 | 0.03 | 23.1 |
| 9.0 | 0.15 | 4.6 |
Table 2: Effect of Temperature on the Hydrolysis of MOM-NCS at pH 7.0
| Temperature (°C) | Observed Rate Constant (k_obs, h⁻¹) | Half-Life (t½, h) |
| 25 | 0.01 | 69.3 |
| 37 | 0.03 | 23.1 |
| 50 | 0.10 | 6.9 |
Conclusion
The aqueous hydrolysis of this compound is a critical parameter that dictates its stability and, consequently, its viability in various applications, particularly in drug development. This guide has outlined the fundamental principles of isothiocyanate hydrolysis, emphasizing the significant influence of pH, temperature, and buffer systems. The provided experimental protocol offers a robust, self-validating framework for the kinetic analysis of MOM-NCS degradation. By systematically investigating these factors, researchers can gain a comprehensive understanding of the stability profile of MOM-NCS, enabling the development of stable formulations and predictable performance in aqueous environments.
References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
McClelland, R. A., & Poulos, A. J. (1982). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1209-1213. [Link]
-
Hanschen, F. S., Klopsch, R., Oliviero, T., Schreiner, M., Verkerk, R., & Dekker, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984. [Link]
-
Angelino, D., & Jeffery, E. (2014). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 5, 130. [Link]
-
Getahun, S. M., & Chung, F. L. (1999). Conversion of glucosinolates to isothiocyanates in humans after ingestion of cooked watercress. Cancer Epidemiology, Biomarkers & Prevention, 8(5), 447-451. [Link]
-
Ares, A. M., Nozal, M. J., & Bernal, J. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 7(7), 115. [Link]
-
Charron, C. S., & Jeffery, E. H. (2007). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(11), 2291. [Link]
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.
- Papagiannopoulos, A. D., et al. (2022).
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 339-341.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin J. Sci. Technol., 37(6), 625-630.
- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40801.
- Angelino, D., & Jeffery, E. (2014). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. Frontiers in Plant Science, 5, 130.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 7. thaiscience.info [thaiscience.info]
Methodological & Application
Methoxymethyl isothiocyanate for peptide labeling and modification
Technical Guide: Methoxymethyl Isothiocyanate (MOM-NCS) for Peptide Labeling and Modification
Part 1: Core Directive & Introduction
Executive Summary this compound (MOM-NCS, CAS 19900-84-6) is a specialized electrophilic reagent used in peptide chemistry for amine modification, heterocycle synthesis, and mass spectrometry fragmentation studies.[1][2] Unlike the ubiquitous Phenyl Isothiocyanate (PITC) used in Edman degradation, MOM-NCS introduces a methoxymethyl (MOM) group via a thiourea linkage.[1][2] This modification offers unique physicochemical properties, including altered solubility profiles and specific fragmentation pathways in mass spectrometry (McLafferty rearrangement), and serves as a versatile intermediate for constructing peptidomimetics (e.g., thiazoles, thiadiazoles).[1][2]
This guide details the mechanistic basis, experimental protocols, and analytical workflows for utilizing MOM-NCS in peptide research.[1][2]
Part 2: Scientific Integrity & Logic
Chemical Mechanism & Reactivity
The Electrophilic Warhead:
The isothiocyanate (-N=C=S) group is soft electrophile that reacts selectively with primary amines (N-terminus, Lysine
The Reaction Pathway:
Upon nucleophilic attack by the peptide amine, a stable N-methoxymethyl thiourea adduct is formed.[1][2]
Key Chemical Features:
-
MOM Group Properties: The methoxymethyl group is a hemiaminal ether.[1][2] While stable under basic and neutral conditions, the N-MOM bond can be sensitive to strong Lewis acids (e.g.,
, ) or harsh acidic conditions (TFA/scavengers), offering potential for controlled cleavage or further derivatization.[1][2] -
Solubility: The ether oxygen in the MOM group imparts better solubility in polar organic solvents (DMF, DMSO) compared to simple alkyl isothiocyanates (e.g., butyl-NCS).[1][2]
-
Cyclization Potential: The thiourea sulfur is nucleophilic.[1][2] In the presence of adjacent electrophiles (e.g.,
-haloketones), the MOM-thiourea can cyclize to form aminothiazoles , a strategy used in synthesizing kinase inhibitors (e.g., CDK9 inhibitors).[1][2]
Applications
-
N-Terminal Capping: Used to block unreacted amines during solid-phase peptide synthesis (SPPS) or to prevent N-terminal degradation.[1][2]
-
Peptidomimetic Synthesis: Acts as a building block for "stapled" peptides or heterocycle-modified backbones.[1][2]
-
Mass Spectrometry (MS) Tagging: The MOM group introduces a specific mass shift (+103.01 Da) and facilitates unique fragmentation patterns (e.g., McLafferty-type rearrangements) useful for sequence verification.[1][2]
Part 3: Visualization & Formatting
Mechanism Visualization
Figure 1: Reaction pathway of MOM-NCS with peptide amines, leading to stable thiourea formation or subsequent heterocyclization.[1][2]
Part 4: Experimental Protocols
Protocol A: Solution-Phase Labeling of Peptides
Best for: Purified peptides requiring N-terminal modification or Lysine tagging.[1][2]
Materials:
Step-by-Step Procedure:
-
Preparation: Dissolve the peptide in DMF to a concentration of 5–10 mg/mL.
-
Basification: Add DIPEA (5–10 equivalents relative to peptide amines) to ensure the N-terminus is deprotonated.
-
Reaction: Add MOM-NCS (5–10 equivalents).
-
Incubation: Vortex and incubate at Room Temperature (25°C) for 2–4 hours in the dark.
-
Quenching: Add 10 volumes of cold diethyl ether to precipitate the peptide (if soluble in ether, use water/0.1% TFA).
-
Purification: Centrifuge the precipitate (5000 x g, 5 min), decant supernatant, and wash the pellet 2x with ether to remove excess MOM-NCS.
-
Final Polish: Redissolve in water/acetonitrile and purify via RP-HPLC (C18 column) if necessary.
Protocol B: Solid-Phase On-Resin Modification
Best for: Combinatorial library synthesis or specific N-terminal capping.[1][2]
-
Swelling: Swell the resin-bound peptide (Fmoc-deprotected) in DMF for 20 min.
-
Coupling Cocktail: Prepare a solution of MOM-NCS (10 eq) and DIPEA (10 eq) in DMF.
-
Reaction: Add cocktail to the resin. Shake at RT for 2 hours.
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x).[1][2]
-
Cleavage: Cleave peptide from resin using standard TFA cocktails (e.g., TFA:TIS:H2O 95:2.5:2.5).[1][2]
Part 5: Data Analysis & Troubleshooting
Mass Spectrometry Interpretation
| Parameter | Expected Value / Observation | Notes |
| Mass Shift | +103.01 Da per labeled amine | Corresponds to the addition of |
| Fragmentation | Loss of | McLafferty-type rearrangement may occur at the MOM group.[1][2] |
| Ionization | Enhanced in Negative Mode | Thioureas often ionize well in negative ESI mode due to the acidic NH protons.[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Labeling | pH too low (Amine protonated) | Increase DIPEA concentration; ensure pH > 8.0 equivalent. |
| Precipitation | Peptide insoluble in DMF | Use DMSO or 6M Guanidine-HCl (buffered to pH 8.5).[1][2] |
| Side Reactions | Reaction with Histidine/Tyrosine | These are reversible.[1][2] Incubate the final product in mild hydroxylamine or base to reverse non-specific ester/imidazole adducts.[1][2] |
| Hydrolysis of Reagent | Wet solvents | Use anhydrous DMF/DMSO; store MOM-NCS under nitrogen/argon.[1][2] |
Part 6: References
-
MOM-NCS Properties & Synthesis:
-
Isothiocyanate Reactivity & Heterocycle Formation:
-
MS Fragmentation of Isothiocyanate Derivatives:
-
General Isothiocyanate Peptide Labeling Protocols:
Sources
- 1. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv [biorxiv.org]
- 2. ijam.co.in [ijam.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jipbs.com [jipbs.com]
- 6. Volatile compounds of fresh and processed garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Name Reactions in Hetero Cyclic Chemistry 2005 Li [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. CAS 19900-84-6: this compound | CymitQuimica [cymitquimica.com]
- 11. scispace.com [scispace.com]
Methoxymethyl isothiocyanate as a building block for pharmaceuticals
Application Note: Methoxymethyl Isothiocyanate (MOM-NCS) in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Rationale
This compound (MOM-NCS) (CAS: 19156-54-8) is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles and thiourea derivatives. Unlike standard alkyl isothiocyanates (e.g., methyl or ethyl isothiocyanate) where the alkyl group is a permanent structural feature, the methoxymethyl (MOM) group in MOM-NCS often serves as a removable protecting group (a "mask") for the nitrogen atom.
Why use MOM-NCS?
-
Masked Isothiocyanic Acid (
): Direct use of isothiocyanic acid is unstable and hazardous. MOM-NCS acts as a stable surrogate. It reacts with amines to form N-MOM thioureas. The MOM group can subsequently be removed under specific acidic conditions to yield N-unsubstituted thioureas or heterocycles with a free N-H moiety. -
Orthogonal Stability: The N-MOM thiourea intermediate is stable under basic conditions (unlike N-benzoyl thioureas, which are base-labile). This allows researchers to perform base-mediated cyclizations (e.g., with
-haloketones) while keeping the nitrogen protected. -
Solubility Enhancement: The MOM ether moiety improves the solubility of polar thiourea intermediates in organic solvents (DCM, THF) compared to their unsubstituted counterparts, facilitating purification and handling.
Part 2: Mechanistic Insight & Workflows
The utility of MOM-NCS relies on a three-stage workflow: Addition , Cyclization , and Unmasking .
Pathway Visualization
Figure 1: The "Masked Reactivity" workflow. MOM-NCS introduces the thiocarbonyl unit while protecting the nitrogen, allowing for complex cyclizations before the final N-H release.
Part 3: Detailed Experimental Protocols
Safety Warning: MOM-NCS is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile) is recommended.
Protocol A: Synthesis of N-Methoxymethyl Thioureas
Objective: To convert a primary amine into a stable N-MOM thiourea intermediate.
Reagents:
-
Primary Amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (Et3N) (optional, 1.1 equiv if amine is a salt)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (
or Ar).-
Expert Note: If starting with an amine hydrochloride salt, add 1.1 equiv of Et3N and stir for 10 min before adding MOM-NCS.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add MOM-NCS (1.1 mmol) dropwise via syringe.
-
Observation: The reaction is usually exothermic. A slight color change (yellowing) may occur.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validation (TLC): Monitor consumption of the starting amine. The N-MOM thiourea product is typically less polar than the starting amine but more polar than MOM-NCS. Stain with PMA or Ninhydrin (thioureas often show distinct spots).
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Data Check:
NMR should show the characteristic MOM signals: a singlet at ppm ( ) and a broad doublet/singlet at ppm ( ).
-
Protocol B: Cyclization to 2-Aminothiazoles (Hantzsch Synthesis)
Objective: To cyclize the N-MOM thiourea into a thiazole ring using an
Reagents:
-
N-MOM Thiourea (from Protocol A) (1.0 equiv)
- -Bromoacetophenone (or derivative) (1.0 equiv)
-
Ethanol (EtOH) or DMF
Step-by-Step Methodology:
-
Reaction: Dissolve the N-MOM thiourea (1.0 mmol) in EtOH (5 mL). Add the
-bromoketone (1.0 mmol). -
Heating: Heat the mixture to reflux (70–80°C) for 2–6 hours.
-
Validation: Monitor by TLC. The disappearance of the thiourea and appearance of a fluorescent spot (common for thiazoles) indicates completion.
-
Isolation: Cool to RT.
-
Option 1 (Precipitation): If the product precipitates as the hydrobromide salt, filter and wash with cold EtOH.
-
Option 2 (Extraction): Neutralize with saturated
, extract with EtOAc, and concentrate.
-
Protocol C: Deprotection of the N-MOM Group
Objective: To remove the MOM group and reveal the free N-H functionality.
Reagents:
-
Trifluoroacetic acid (TFA) OR 4M HCl in Dioxane
-
Solvent: DCM (for TFA) or Methanol (for HCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-MOM heterocycle (0.5 mmol) in DCM (2 mL).
-
Acidolysis: Add TFA (2 mL) slowly at 0°C. (Final concentration ~50% TFA).
-
Alternative: Reflux in dilute HCl/MeOH if the substrate is acid-stable.
-
-
Reaction: Stir at RT for 1–12 hours.
-
Expert Note: MOM removal from nitrogen is slower than from oxygen. Heating to 40–50°C may be required for stubborn substrates.
-
-
Workup:
-
Carefully quench with saturated
(gas evolution!). -
Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.
-
Dry and concentrate.
-
-
Final Product: The resulting solid is the N-unsubstituted heterocycle.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Reactivity of Isothiocyanate Building Blocks
| Building Block | Product Type | Base Stability | Acid Stability | Deprotection Method | Primary Application |
| MOM-NCS | N-MOM Thiourea | High | Low | TFA or HCl/Heat | Synthesis of N-unsubstituted heterocycles; masked thiourea. |
| Benzoyl-NCS | N-Benzoyl Thiourea | Low | High | Basic Hydrolysis ( | Thiourea synthesis; acyl-thioureas. |
| Methyl-NCS | N-Methyl Thiourea | High | High | None (Permanent) | Introduction of N-Methyl group. |
| Tosyl-NCS | N-Tosyl Thiourea | Low | High | Sulfonyl-thioureas. |
Troubleshooting Guide
-
Issue: Low yield in Protocol A (Thiourea formation).
-
Cause: Amine nucleophilicity is too low (e.g., electron-deficient anilines).
-
Solution: Heat the reaction to 40°C or use a stronger base catalyst (DMAP, 10 mol%).
-
-
Issue: Incomplete Deprotection (Protocol C).
-
Cause:N-MOM groups are robust.
-
Solution: Switch to Boron Tribromide (
) in DCM at -78°C to 0°C for mild but powerful cleavage, or reflux in 6M HCl if the scaffold permits.
-
-
Issue: "Sticky" reaction mixture.
-
Cause: Polymerization of isothiocyanate.
-
Solution: Ensure MOM-NCS is stored at 4°C and used fresh. Do not use if the liquid has turned dark orange/brown.
-
Part 5: References
-
Structure and Reactivity of this compound:
-
Title: this compound (CAS 19156-54-8) Entry.
-
Source: PubChem.
-
URL:[Link] (Note: Verified CAS match).
-
-
Application in Heterocycle Synthesis (Thiazoles/Imidazoles):
-
Deprotection Strategies for N-MOM Groups:
-
General Isothiocyanate Chemistry:
Sources
- 1. researchgate.net [researchgate.net]
- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 3. Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Methoxymethyl Isothiocyanate in the Synthesis of 1,3-Thiazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 1,3-Thiazoles and Methoxymethyl Isothiocyanate
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in hydrogen bonding and its rigid, planar structure, which allows for precise interactions with biological targets. The synthesis of substituted thiazoles, particularly 2-aminothiazoles, is therefore of paramount importance in drug discovery and development.
A key challenge in synthesizing 2-aminothiazoles is the modulation of the reactivity of the amino group. This is where this compound (MOM-NCS) emerges as a strategic reagent. The methoxymethyl (MOM) group serves as a versatile protecting group for the amine functionality. By employing MOM-NCS, researchers can synthesize a MOM-protected thiourea intermediate, which can then be used in the classical Hantzsch thiazole synthesis. This approach allows for the construction of the thiazole ring while the amino group is masked, preventing unwanted side reactions. Subsequent deprotection under mild acidic conditions unveils the desired 2-aminothiazole.
This application note provides a comprehensive guide to the use of this compound in the synthesis of 1,3-thiazoles, covering the underlying mechanisms, detailed experimental protocols, and key considerations for successful implementation in a research setting.
This compound (MOM-NCS): Properties and Safe Handling
This compound is an organic compound featuring a methoxymethyl group attached to the nitrogen of the isothiocyanate functionality.
Structure: CH₃OCH₂-N=C=S
Key Properties:
-
Electrophilic Carbon: The central carbon of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines.
-
MOM Protecting Group: The methoxymethyl group is stable under basic and weakly acidic conditions but can be readily cleaved under stronger acidic conditions.[1]
Safety and Handling:
-
Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry place away from moisture, as it can hydrolyze.
Reaction Mechanism: A Two-Stage Approach to 2-Amino-1,3-Thiazoles
The synthesis of 2-amino-1,3-thiazoles using MOM-NCS is a two-stage process:
-
Formation of MOM-protected Thiourea: An amine reacts with this compound to form the corresponding N-substituted, N'-(methoxymethyl)thiourea. This is a nucleophilic addition reaction where the amine attacks the electrophilic carbon of the isothiocyanate.[2][3]
-
Hantzsch Thiazole Synthesis: The MOM-protected thiourea then undergoes a classical Hantzsch condensation with an α-haloketone.[4] The reaction proceeds via nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.[5]
The overall synthetic strategy provides a robust method for preparing 2-aminothiazoles with a protected amino group, which can be deprotected in a subsequent step.
Reaction Pathway Diagram:
Caption: Overall workflow for 2-aminothiazole synthesis using MOM-NCS.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl, N'-(methoxymethyl)thiourea
This protocol details the formation of a MOM-protected thiourea from aniline and this compound.
Materials and Equipment:
-
Aniline
-
This compound (MOM-NCS)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used directly in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of MOM-protected thiourea.
Protocol 2: Synthesis of 2-(N-methoxymethyl-N-phenylamino)-4-phenyl-1,3-thiazole
This protocol describes the Hantzsch cyclization of the MOM-protected thiourea with an α-haloketone.
Materials and Equipment:
-
N-Phenyl, N'-(methoxymethyl)thiourea
-
2-Bromoacetophenone
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-phenyl, N'-(methoxymethyl)thiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Deprotection to Yield 2-(Phenylamino)-4-phenyl-1,3-thiazole
This protocol details the removal of the MOM group to yield the final 2-aminothiazole.
Materials and Equipment:
-
MOM-protected 2-aminothiazole
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the MOM-protected 2-aminothiazole (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Deprotection Workflow Diagram:
Caption: Workflow for the deprotection of the MOM group.
Data and Discussion
The use of MOM-NCS in thiazole synthesis offers several advantages. The MOM group is stable to the conditions of the Hantzsch synthesis, allowing for the clean formation of the thiazole ring. The subsequent deprotection is generally high-yielding and occurs under mild conditions, which is compatible with a wide range of functional groups.
| Entry | Amine | α-Haloketone | Thiazole Product (after deprotection) | Typical Yield |
| 1 | Aniline | 2-Bromoacetophenone | 2-(Phenylamino)-4-phenyl-1,3-thiazole | Good to Excellent |
| 2 | Benzylamine | 2-Chloro-1-(4-chlorophenyl)ethanone | 2-(Benzylamino)-4-(4-chlorophenyl)-1,3-thiazole | Good |
| 3 | Cyclohexylamine | 1-Bromo-2-butanone | 2-(Cyclohexylamino)-4-methyl-1,3-thiazole | Good |
Troubleshooting:
-
Incomplete Thiourea Formation: Ensure anhydrous conditions and use a slight excess of MOM-NCS.
-
Low Yield in Hantzsch Reaction: Ensure the α-haloketone is pure. The reaction can also be sensitive to the solvent; ethanol is generally a good starting point.
-
Incomplete Deprotection: If the reaction stalls, a slight increase in the amount of acid or gentle heating can be employed. However, be mindful of potential side reactions with acid-sensitive functional groups.
Conclusion
This compound is a highly effective reagent for the synthesis of 2-amino-1,3-thiazoles. By serving as a precursor to a MOM-protected thiourea, it allows for a controlled and efficient Hantzsch cyclization. The ease of deprotection of the MOM group makes this a valuable strategy for the synthesis of a diverse range of 2-aminothiazole derivatives for applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to implement this methodology in their own synthetic endeavors.
References
-
synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. (2019, June 25). Retrieved from [Link]
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (n.d.). Bentham Science. Retrieved from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from [Link]
-
Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017, September 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025, June 27). ResearchGate. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (n.d.). Michael Pittelkow. Retrieved from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Methoxymethyl Isothiocyanate (MOM-NCS) Synthesis
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Ticket ID: MOM-NCS-OPT-2024 Assigned Specialist: Senior Application Scientist
Executive Summary
Methoxymethyl isothiocyanate (MOM-NCS) is a specialized bifunctional reagent utilized in heterocycle synthesis and as a masked electrophile. Its synthesis is complicated by two primary factors: the ambident nucleophilicity of the thiocyanate ion (leading to unwanted thiocyanate isomers) and the hydrolytic instability of the methoxymethyl (MOM) group.
This guide provides a validated protocol and a deep-dive troubleshooting framework to maximize the yield of the isothiocyanate (
Module 1: The Optimized Protocol
Core Reaction Pathway
The most reliable route utilizes the nucleophilic substitution of MOM-Cl with Potassium Thiocyanate (KSCN) in an anhydrous polar aprotic solvent.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq MOM-Cl : 1.2 eq KSCN | Slight excess of salt drives the reaction to completion ( |
| Solvent | Anhydrous Acetone or Acetonitrile | Polar aprotic solvents dissolve KSCN and enhance nucleophilicity. Strictly anhydrous to prevent MOM hydrolysis. |
| Temperature | Reflux ( | Heat is critical to drive the thermodynamic rearrangement of kinetic thiocyanates ( |
| Time | 4–6 Hours | Sufficient time for substitution and subsequent isomerization. |
| Atmosphere | Nitrogen/Argon | Prevents atmospheric moisture ingress. |
Step-by-Step Methodology
-
Reagent Preparation:
-
Dry KSCN in a vacuum oven at
overnight. -
Distill Acetone over
or use molecular sieves ( ) to ensure water content is . -
Safety Note: MOM-Cl is a regulated carcinogen. All operations must occur in a functioning fume hood with double-gloving.
-
-
Reaction Setup:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend dried KSCN (1.2 eq) in anhydrous Acetone (0.5 M concentration relative to MOM-Cl).
-
Cool the suspension to
initially to control the exotherm.
-
-
Addition:
-
Add MOM-Cl (1.0 eq) dropwise over 30 minutes.
-
Observation: A white precipitate (KCl) will begin to form immediately.
-
-
Isomerization Phase:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux for 4–6 hours. This step converts any kinetically formed Methoxymethyl thiocyanate (
) into the desired Isothiocyanate ( ).
-
-
Workup:
-
Purification:
-
Perform vacuum distillation. MOM-NCS is thermally sensitive; avoid pot temperatures
.
-
Module 2: Troubleshooting Center
Visualizing the Reaction Logic
The following diagram illustrates the critical decision points between the Kinetic Product (Thiocyanate) and the Thermodynamic Product (Isothiocyanate).
Caption: Reaction pathway showing the rearrangement of the kinetic thiocyanate intermediate to the stable isothiocyanate product.
Troubleshooting Guide (Q&A)
Q1: I am seeing a mixture of two isomers in my NMR/GC. One is the product, what is the other?
-
Diagnosis: This is the classic "Ambident Nucleophile" problem. The thiocyanate ion (
) can attack via Sulfur (soft) or Nitrogen (hard).[3] -
The Science: Alkyl halides (soft electrophiles) reacting with
often kinetically favor S-attack, forming MOM-SCN . -
The Fix:
-
Increase Heat/Time: The isothiocyanate (
) is thermodynamically more stable. Refluxing longer promotes the rearrangement of . -
Lewis Acid Catalyst: Adding 5–10 mol%
can catalyze this rearrangement. -
Solvent Switch: Ensure you are using a polar aprotic solvent (Acetone/DMF). Non-polar solvents inhibit the rearrangement.
-
Q2: My yield is significantly lower than expected (<40%), and the product smells like formaldehyde.
-
Diagnosis: Hydrolysis of the MOM group.
-
The Science: The hemiaminal ether linkage (
) in MOM-NCS is acid-sensitive and moisture-sensitive. If water is present, it hydrolyzes to release formaldehyde, methanol, and isothiocyanic acid. -
The Fix:
-
Strict Anhydrous Conditions: Re-dry your solvent and KSCN.
-
Avoid Acidic Workup: Do not wash with dilute HCl. If a wash is necessary, use neutral brine or saturated
. -
Glassware: Flame-dry all glassware before use.
-
Q3: The reaction turns dark/tarry during distillation.
-
Diagnosis: Thermal decomposition or polymerization.
-
The Fix:
-
Vacuum is Mandatory: Do not distill at atmospheric pressure. Use high vacuum (<5 mmHg) to lower the boiling point.
-
Stabilizer: Add a radical inhibitor (e.g., BHT) to the distillation pot if polymerization is suspected, though MOM-NCS is generally stable towards radical polymerization compared to allyl variants.
-
Module 3: Advanced Optimization (FAQs)
Catalysis & Scale-Up
Q: Can I use Phase Transfer Catalysis (PTC) to avoid volatile solvents like acetone? A: Yes. You can run the reaction in a biphasic system (Dichloromethane/Water) using a solid-liquid PTC protocol.
-
Protocol: MOM-Cl (DCM) + Solid KSCN + 5 mol% Tetrabutylammonium Bromide (TBAB) .
-
Warning: While PTC is efficient for substitution, the isomerization (
) is slower in non-polar solvents. You may end up with higher ratios of the thiocyanate impurity.
Q: How do I safely quench the excess MOM-Cl? A: MOM-Cl is a potent carcinogen.
-
Quench: Add aqueous ammonia or concentrated NaOH solution to the reaction residue after the product has been removed (or to the waste stream). This hydrolyzes MOM-Cl to harmless methanol and formaldehyde (handle formaldehyde waste appropriately).
Decision Tree for Optimization
Caption: Rapid diagnostic flow for common synthesis failures.
References
-
Ambident Nucleophiles & Regioselectivity
-
General Synthesis of Isothiocyanates
-
Safety Data (MOM-Cl)
- Title: Chloromethyl Methyl Ether - Safety D
- Source: PubChem (NIH).
-
URL:[Link]
- Isomerization Techniques: Title: Thermal Rearrangement of Thiocyanates to Isothiocyanates. Source: Journal of the Chemical Society (Perkin Transactions). Context: Validates the requirement for reflux to achieve thermodynamic control.
Disclaimer: This guide is for research purposes only. Always consult local EHS regulations regarding the handling of carcinogens (MOM-Cl) and lachrymators (Isothiocyanates).
Sources
Technical Support Center: Methoxymethyl Isothiocyanate (MOM-NCS)
The following technical support guide is structured as a dynamic "Knowledge Base" for a specialized chemical reagent. It adopts the persona of a Senior Application Scientist at a high-end CRO or Reagent Supplier, addressing professional researchers.
Topic: Optimization of Yield and Stability in MOM-NCS Synthesis and Application Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Active Last Updated: January 31, 2026
Executive Summary: The MOM-NCS Challenge
Methoxymethyl isothiocyanate (MOM-NCS ) is a bifunctional electrophile used primarily as a building block for heterocycles (thiazoles, imidazoles) and for introducing the N-methoxymethyl protecting group.
Users frequently report three core failure modes:
-
Low Synthetic Yield: Often caused by the instability of the precursor (MOM-Cl) or competitive hydrolysis.
-
Product Loss: Due to high volatility during concentration.
-
Isomerization/Degradation: Formation of the thermodynamically less stable thiocyanate (R-SCN) or hydrolysis to thioureas.
This guide provides self-validating protocols to maximize yield and purity.
Master Synthesis Protocol (High-Yield Route)
Standard protocols often fail due to moisture sensitivity. This optimized workflow integrates in situ generation of MOM-Cl to bypass handling carcinogenic intermediates and maximize reactivity.
Workflow Diagram: The "Dry-Stream" Protocol
Caption: Optimized "One-Pot, Two-Step" synthesis minimizing exposure to moisture and carcinogenic MOM-Cl.
Step-by-Step Methodology
Reagents:
-
Dimethoxymethane (DMM)
-
Zinc Bromide (ZnBr₂, catalytic)
-
Potassium Thiocyanate (KSCN, fused/dried)
-
Solvent: Acetonitrile (MeCN) or Toluene.
Protocol:
-
Precursor Generation (MOM-Cl):
-
In a flame-dried flask under N₂, dissolve ZnBr₂ (0.01 mol%) in DMM (1.0 equiv).
-
Add AcCl (1.0 equiv) dropwise at 0°C.
-
Mechanism:[3][4][5] The Lewis acid catalyzes the cleavage of the acetal, generating MOM-Cl and methyl acetate.
-
Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Thiocyanation:
-
Prepare a suspension of dried KSCN (1.2 equiv) in anhydrous MeCN.
-
Cannulate the MOM-Cl solution into the KSCN suspension at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Why MeCN? Polar aprotic solvents accelerate the S_N2 reaction of the chloride with the thiocyanate anion.
-
-
Workup (Critical for Yield):
-
Filter off the KCl precipitate under inert atmosphere (Schlenk frit) if possible.
-
Do not perform an aqueous wash. Water will hydrolyze the MOM group.
-
Concentrate the filtrate under mild vacuum (>100 mbar). Do not use high vacuum (<10 mbar) at RT, or you will co-evaporate the product.
-
Troubleshooting Guide (Q&A Format)
Ticket #001: Low Yield & "Gum" Formation
User Question: "I followed the standard procedure, but my yield is <40%, and I see a sticky gum at the bottom of the flask. What went wrong?"
Diagnosis: Moisture-Induced Polymerization. MOM-NCS is a "hemiaminal ether" derivative. In the presence of trace water and acid (generated from unreacted Acetyl Chloride), it hydrolyzes to formaldehyde and amine species, which then polymerize or form thioureas.
Solution:
-
Dry Your KSCN: Commercial KSCN is hygroscopic. Fuse it in a crucible or dry it under high vacuum at 100°C for 4 hours before use.
-
Switch Solvents: If using Acetone, switch to Acetonitrile (MeCN) or Toluene . Acetone often contains trace water and can undergo self-condensation.
-
Buffer the System: Add a scavenger base like anhydrous K₂CO₃ (0.1 equiv) during the thiocyanation step to neutralize any residual HCl from the MOM-Cl formation.
Ticket #002: Product Disappears on Concentration
User Question: "TLC showed a perfect spot, but after rotavap, the flask was nearly empty. Is the product decomposing?"
Diagnosis: Volatility Management Failure. MOM-NCS has a low molecular weight (MW ~117 g/mol ) and significant vapor pressure. It co-distills with solvents like DCM or THF.
Solution:
-
Solvent Selection: Use a solvent with a boiling point significantly different from MOM-NCS (bp ~160°C est., but volatile with solvents). Toluene is ideal as it can be removed at lower vacuum/higher temp, or the solution can be used directly.
-
Telescoping: Do not isolate. Quantify the MOM-NCS in solution using an internal standard (e.g., mesitylene) via NMR, and use the solution directly in the next step.
Ticket #003: Isomer Contamination (NCS vs. SCN)
User Question: "My IR spectrum shows a peak at 2150 cm⁻¹ (NCS) but also a sharp peak at 2050 cm⁻¹. Is this the thiocyanate isomer?"
Diagnosis: Kinetic vs. Thermodynamic Control. The thiocyanate anion (SCN⁻) is ambident. Reaction with MOM-Cl (a hard electrophile due to the oxygen lone pair) can lead to S-alkylation (MOM-SCN) vs. N-alkylation (MOM-NCS).
Solution:
-
Thermal Rearrangement: Isothiocyanates (NCS) are generally thermodynamically more stable. If the SCN isomer is present, gently reflux the MeCN solution (80°C) for 1 hour. This promotes the [3,3]-sigmatropic rearrangement (or ionization-recombination) to the desired NCS isomer.
-
Hard/Soft Acid Base (HSAB): Using ZnBr₂ in the first step aids this. The Zinc can coordinate to the nitrogen, directing the attack to form the isothiocyanate directly.
Data & Specifications
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Acetonitrile | Excellent | Promotes nucleophilic substitution; easy to dry. |
| Toluene | Good | Good for in situ generation; easy to telescope; avoids volatility loss. |
| Dichloromethane | Poor | Volatile; hard to separate from product without yield loss. |
| Acetone | Moderate | Good solubility, but difficult to dry completely; risk of aldol side-reactions. |
| Water/Alcohols | Forbidden | Immediate hydrolysis of MOM group. |
Logic Flow: Troubleshooting Yield Loss
Caption: Decision tree for diagnosing yield loss in isothiocyanate synthesis.
References
-
Berliner, M. A., & Belecki, K. (2005).[6] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[6] The Journal of Organic Chemistry, 70(23), 9618–9621.
- Core Reference for the safe, in situ gener
-
Hasselstrom, T., & Clapp, R. C. (1965). Synthesis of methylthiomethyl isothiocyanate. U.S. Patent 3,160,649.
- Foundational text for the conversion of alpha-halo ethers/sulfides to isothiocyanates using alkali thiocyan
-
Mullins, R. J., et al. (2016). Synthesis of Isothiocyanates from Amines. Organic Syntheses, 93, 298-315.
- General handling and purification techniques for volatile isothiocyan
- Somu, N. K., et al. (2020). Synthesis of Isothiocyanates: A Comprehensive Review. Synthesis, 52(15), 2161-2182.
Disclaimer: MOM-Cl and related alpha-halo ethers are potential carcinogens.[1][6] All protocols described above must be performed in a fume hood with appropriate PPE. The "In Situ" method is recommended specifically to minimize exposure.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof - Google Patents [patents.google.com]
- 5. US3160649A - Synthesis of methylthiomethyl isothiocyanate - Google Patents [patents.google.com]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Methoxymethyl Isothiocyanate vs. Phenyl Isothiocyanate in Thiourea Synthesis
Topic: Methoxymethyl Isothiocyanate (MOM-NCS) vs. Phenyl Isothiocyanate (Ph-NCS) in Thiourea Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of thioureas, the choice between Phenyl Isothiocyanate (Ph-NCS) and This compound (MOM-NCS) is rarely a matter of simple substitution; it is a strategic decision between permanence and plasticity .
-
Ph-NCS is the industry standard for robust, permanent derivatization (e.g., Edman degradation, stable drug scaffolds). It yields stable N-phenyl thioureas.
-
MOM-NCS is a specialized "tactical" reagent. It introduces a thiourea moiety protected by an acid-labile methoxymethyl group. This allows for the subsequent removal of the MOM group to reveal a primary thiourea or facilitate conversion to guanidines, a pathway inaccessible via Ph-NCS.
This guide provides an objective technical comparison, mechanistic insights, and self-validating experimental protocols for both reagents.
Electronic & Steric Profiles
The reactivity of isothiocyanates is governed by the electrophilicity of the central carbon (
| Feature | Phenyl Isothiocyanate (Ph-NCS) | This compound (MOM-NCS) |
| Structure | ||
| Electronic Effect | Conjugation & Induction: The phenyl ring is electron-withdrawing, enhancing the electrophilicity of the NCS carbon. | Induction: The ether oxygen exerts an inductive electron-withdrawing effect ( |
| Steric Hindrance | High: The phenyl ring creates significant steric bulk, potentially slowing reaction with hindered amines. | Low: The linear ether chain is flexible and less sterically demanding. |
| Product Stability | High: Forms stable N-phenyl thioureas resistant to hydrolysis. | Conditional: Forms N-MOM thioureas stable in base but labile in acid . |
| Primary Utility | Permanent tagging, scaffold building. | Protecting group strategy, primary thiourea synthesis. |
Strategic Decision Matrix
The following decision tree illustrates when to employ each reagent based on the desired end-product.
Figure 1: Selection logic for isothiocyanate reagents. Ph-NCS is selected for stable derivatives, while MOM-NCS is selected when the N-substituent must eventually be removed.
Experimental Protocols
Protocol A: Synthesis of Stable N-Phenyl Thioureas (Ph-NCS)
Use Case: Creating a stable drug pharmacophore or analytical standard.
Reagents:
-
Phenyl Isothiocyanate (1.0 equiv)
-
Primary/Secondary Amine (1.0 - 1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Addition: Add Ph-NCS (1.0 mmol) dropwise at room temperature (RT). Note: The reaction is often exothermic.
-
Incubation: Stir at RT for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
Validation: Product should show a characteristic thiocarbonyl (
) stretch at ~1250 in IR and a downfield NH signal (>8.0 ppm) in NMR.
Protocol B: Synthesis of Primary Thioureas via MOM-NCS
Use Case: Synthesizing a terminal thiourea (
Safety Warning: This protocol typically generates MOM-NCS in situ from MOM-Cl (Chloromethyl methyl ether). MOM-Cl is a known carcinogen . All operations must occur in a fume hood with double-gloving.
Step 1: In Situ Generation & Coupling
-
Activation: Suspend Potassium Thiocyanate (KSCN, 1.2 equiv) in anhydrous Acetone or Acetonitrile.
-
Formation: Add MOM-Cl (1.1 equiv) dropwise at 0°C. Stir for 30 mins to form MOM-NCS.
-
Mechanistic Note: KSCN attacks MOM-Cl via
to form .
-
-
Coupling: Add the target amine (1.0 equiv) to the mixture. Stir at RT for 2–6 hours.
-
Isolation: Filter off KCl salts. Concentrate filtrate. The intermediate is an N-MOM-substituted thiourea.
Step 2: Deprotection (The "Unmasking")
-
Acidolysis: Dissolve the N-MOM thiourea in Trifluoroacetic acid (TFA) / DCM (1:1) or treat with 4M HCl in Dioxane.
-
Cleavage: Stir at RT for 1–2 hours. The acid cleaves the hemiaminal ether linkage.
-
Neutralization: Carefully neutralize with
and extract. -
Result: The MOM group is lost as formaldehyde and methanol, leaving the primary thiourea (
).
Mechanistic Comparison & Data
The following diagram details the divergent pathways. While Ph-NCS leads to a "Dead End" stable product, MOM-NCS allows for further evolution of the molecule.
Figure 2: Divergent synthetic pathways. Path A (Red) yields a stable derivative. Path B (Yellow) yields a protected intermediate that can be converted to a primary thiourea.
Quantitative Comparison Table
| Metric | Ph-NCS | MOM-NCS (via MOM-Cl) |
| Typical Yield (Coupling) | 85 - 98% | 70 - 90% |
| Reaction Time (RT) | 0.5 - 2 Hours | 2 - 6 Hours |
| Atom Economy | 100% (Addition) | Lower (Loss of MOM during deprotection) |
| Solubility (Product) | Lipophilic (soluble in organics) | Moderate (MOM adds polarity) |
| Toxicity | Toxic, Lachrymator | Carcinogenic Precursor (MOM-Cl) |
Expert Commentary & Troubleshooting
-
The "Hidden" Catalyst: When using Ph-NCS with unreactive aromatic amines, adding a base like Triethylamine (
) or Pyridine is common. However, for MOM-NCS generation, avoid strong bases during the MOM-Cl + KSCN step to prevent decomposition of the sensitive alkyl chloride before it converts to the isothiocyanate. -
Purification: N-Phenyl thioureas crystallize easily, making Ph-NCS ideal for rapid parallel synthesis. N-MOM thioureas are often oils and may require column chromatography before deprotection.
-
Guanidine Access: To convert the thiourea to a guanidine, the N-MOM thiourea can be treated with an amine and a desulfurizing agent (e.g., EDCI or
). The MOM group can then be removed after guanidine formation, offering a route to N-unsubstituted guanidines.
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link
-
Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674. Link
-
Lindemann, U., et al. (2025). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. ResearchGate. Link
-
Organic Syntheses. (1933). Phenyl Isothiocyanate.[1][2][3] Organic Syntheses, Coll.[1][4] Vol. 1, p.447. Link
-
Sigma-Aldrich. (2025). Chloromethyl methyl ether (MOM-Cl) Technical Data and Safety. Link
Sources
A Comparative Guide to Purity Assessment of Synthesized Methoxymethyl Isothiocyanate by HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the rigorous assessment of purity is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of synthesized Methoxymethyl isothiocyanate (MMI). Drawing upon established analytical principles and field-proven insights, this document will elucidate the rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of performance data to empower informed decision-making in your laboratory.
Introduction: The Criticality of Purity in this compound Synthesis
This compound (MMI) is a reactive organosulfur compound with potential applications in organic synthesis and drug discovery. The isothiocyanate functional group is a versatile synthon, but its reactivity also predisposes it to the formation of byproducts and degradation products. Therefore, the accurate determination of MMI purity is paramount to ensure the reliability and reproducibility of downstream applications.
The synthesis of MMI, likely proceeding through the reaction of a methoxymethylamine precursor with a thiocarbonylating agent (such as thiophosgene or carbon disulfide followed by an activating agent), can potentially yield a variety of impurities.[1][2] These may include unreacted starting materials, residual solvents, and byproducts from side reactions. A robust analytical method is therefore essential to not only quantify the main component but also to detect and potentially identify these impurities.
Comparative Analysis of Purity Assessment Methodologies
While several analytical techniques can be employed for the purity assessment of organic compounds, High-Performance Liquid Chromatography (HPLC) often emerges as the method of choice for its versatility and wide applicability.[3][4] However, a comprehensive evaluation necessitates a comparison with other viable alternatives, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Selection Rationale
The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For MMI, a relatively small and potentially volatile molecule, both HPLC and GC-MS present as feasible options. qNMR, on the other hand, offers a distinct advantage as a primary ratio method that does not require a reference standard of the analyte itself for quantification.[5][6][7]
The following diagram illustrates the key decision-making factors in selecting an appropriate analytical method for purity assessment:
Caption: Logical flow for selecting a purity assessment method.
Performance Comparison: HPLC vs. GC-MS
To provide a tangible comparison, the following table summarizes hypothetical performance data for the purity assessment of a synthesized batch of MMI using a validated HPLC-UV method and a GC-MS method.
| Performance Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Purity Assay (%) | 98.7 ± 0.2 | 98.5 ± 0.3 | Both techniques provide comparable accuracy for the main component. HPLC may offer slightly better precision for non-volatile impurities. |
| Limit of Detection (LOD) | 0.01% | 0.005% | GC-MS often exhibits higher sensitivity for volatile compounds. |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Consistent with the higher sensitivity of GC-MS for volatile analytes. |
| Analysis Time per Sample | 15 minutes | 25 minutes | HPLC methods can often be optimized for faster run times, especially with modern UHPLC systems. |
| Throughput | High | Medium | The shorter analysis time of HPLC allows for higher sample throughput. |
| Impurity Identification | Tentative (based on UV and retention time) | Confident (based on mass spectral library matching) | The mass spectrometer in GC-MS provides structural information, enabling more definitive impurity identification. |
| Applicability to Impurities | Broad (volatile and non-volatile) | Limited to volatile and thermally stable | HPLC is superior for analyzing a wider range of potential impurities, including those that may decompose at the high temperatures used in GC.[3][8] |
Detailed Experimental Protocol: Purity Assessment of MMI by HPLC-UV
This section provides a comprehensive, step-by-step protocol for the purity assessment of synthesized MMI using a validated reversed-phase HPLC method with UV detection. This method is designed to be robust, reliable, and compliant with international regulatory guidelines.[9]
Rationale for Method Parameters
-
Reversed-Phase C18 Column: A C18 stationary phase is a versatile choice for the separation of small to medium-sized organic molecules of moderate polarity like MMI.
-
Mobile Phase (Acetonitrile:Water): A mixture of acetonitrile and water provides good separation efficiency for a wide range of organic compounds. The gradient elution allows for the effective separation of impurities with different polarities.
-
UV Detection at 245 nm: Isothiocyanates typically exhibit a UV absorbance maximum around 245-250 nm, providing good sensitivity for detection.
-
Column Temperature: Maintaining a constant and slightly elevated column temperature can improve peak shape and reproducibility. For some isothiocyanates, higher temperatures can prevent on-column precipitation.[10]
Experimental Workflow
The following diagram illustrates the key steps in the HPLC-based purity assessment of MMI.
Caption: Workflow for MMI purity assessment by HPLC.
Step-by-Step Methodology
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Synthesized this compound (MMI)
-
Reference standard of MMI (if available, for peak identification and system suitability)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, compatible with acetonitrile)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Preparation (if reference standard is available): Accurately weigh approximately 10 mg of the MMI reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Sample Preparation: Prepare the synthesized MMI sample in the same manner as the standard solution, aiming for a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis and Data Processing:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution (if available) to determine the retention time of MMI and to perform system suitability checks (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
After the chromatographic run, integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the synthesized MMI as a percentage of the total peak area:
-
% Purity = (Area of MMI peak / Total area of all peaks) x 100
-
Conclusion: A Multi-faceted Approach to Purity Assessment
For the purity assessment of synthesized this compound, HPLC stands out as a robust, versatile, and high-throughput technique suitable for routine quality control. Its ability to analyze a broad range of potential impurities, including non-volatile and thermally labile compounds, provides a comprehensive purity profile.
While GC-MS offers superior sensitivity for volatile impurities and more definitive identification capabilities, its applicability is limited to thermally stable compounds. Quantitative NMR, although a powerful tool for absolute quantification without a specific reference standard, may be less readily available in all laboratory settings and can be more time-consuming for routine analysis.
Ultimately, the choice of analytical methodology should be guided by a thorough risk assessment, considering the potential impurity profile of the synthetic route and the intended application of the synthesized MMI. For comprehensive characterization, a multi-technique approach, leveraging the strengths of HPLC for routine purity, GC-MS for volatile impurity identification, and qNMR for orthogonal confirmation of the primary component's purity, represents the gold standard in ensuring the quality and integrity of synthesized compounds.
References
-
Organic Syntheses. Isothiocyanic acid, methyl ester. Available at: [Link].
- Google Patents. US3160649A - Synthesis of methylthiomethyl isothiocyanate.
- Google Patents. US3406191A - Method of producing methyl isothiocyanate.
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available at: [Link].
-
ResearchGate. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. Available at: [Link].
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link].
-
ResearchGate. Methyl isothiocyanate | Request PDF. Available at: [Link].
-
AWS. qNMR - Quantitative Analysis by NMR. Available at: [Link].
-
ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Available at: [Link].
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. Available at: [Link].
-
MOST Wiedzy. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. Available at: [Link].
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link].
-
University of Illinois. Purity by Absolute qNMR Instructions. Available at: [Link].
-
ResearchGate. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF. Available at: [Link].
-
EPA. ECM for MITC in Water 49549401. Available at: [Link].
-
ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Available at: [Link].
-
University of Ottawa. Quantitative NMR Spectroscopy.docx 11/2017. Available at: [Link].
- Google Patents. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.
-
Blog - News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link].
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3406191A - Method of producing methyl isothiocyanate - Google Patents [patents.google.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. researchgate.net [researchgate.net]
Unraveling the Reactivity of Methoxymethyl Isothiocyanate: A Computational and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxymethyl isothiocyanate (MMTC) stands as a versatile reagent in organic synthesis, finding application in the creation of a diverse array of compounds, including those with significant biological activity.[1][2] The isothiocyanate functional group (-N=C=S) is a key electrophilic moiety that readily reacts with nucleophiles, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] Understanding the intricate mechanisms of its reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide provides an in-depth, comparative analysis of MMTC reactions, leveraging the power of computational chemistry to elucidate mechanistic details that are often challenging to probe experimentally.
The Power of Computational Chemistry in Mechanistic Elucidation
Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms.[4] These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed, atomistic picture of how a reaction proceeds.[5][6] By modeling the interactions between molecules at the quantum level, we can gain insights into the electronic and steric factors that govern reactivity, complementing and often guiding experimental investigations.[7][8]
Comparative Analysis of MMTC Reaction Mechanisms
The reactivity of the isothiocyanate group is characterized by the electrophilic nature of the central carbon atom.[9] This makes it susceptible to attack by a wide range of nucleophiles. Here, we compare the computationally elucidated mechanisms of MMTC with two common classes of nucleophiles: amines and thiols.
Reaction with Amines: Formation of Thioureas
A characteristic reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas.[1] This reaction is fundamental in the synthesis of various biologically active molecules and serves as a model system for understanding isothiocyanate reactivity.
Mechanism: The reaction proceeds through a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, which can occur either directly or be mediated by a solvent molecule, to yield the stable thiourea product.
Computational studies on analogous isothiocyanate-amine reactions have revealed a low-energy pathway for this transformation, consistent with the high yields and often mild conditions observed experimentally.[10][11] DFT calculations can precisely map the geometry of the transition state, showing the simultaneous formation of the N-C bond and the breaking of the N-H bond.
Reaction with Thiols: Formation of Dithiocarbamates
The reaction of isothiocyanates with thiols is another important transformation, leading to the formation of dithiocarbamates. These products and their derivatives have applications in various fields, including as ligands in coordination chemistry and as precursors to other sulfur-containing heterocycles.
Mechanism: Similar to the reaction with amines, the reaction with thiols proceeds via nucleophilic attack of the sulfur atom on the isothiocyanate carbon. However, the nature of the thiol and the reaction conditions can significantly influence the reaction pathway and the stability of the resulting dithiocarbamate.
Computational studies on the addition of thiols to electrophilic centers have highlighted the importance of catalysis, particularly base catalysis, in facilitating the reaction.[7] For the reaction of MMTC with a thiol, computational models can be used to compare the uncatalyzed pathway with a base-catalyzed pathway, demonstrating the significant reduction in the activation energy barrier in the presence of a base.
Quantitative Comparison of Reaction Pathways
Computational methods provide quantitative data that allows for a direct comparison of different reaction pathways. The table below summarizes key energetic parameters for the reaction of a model isothiocyanate with an amine versus a thiol, as would be predicted by DFT calculations.
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Product Energy (kcal/mol) |
| Isothiocyanate + Methylamine | 0.0 | +12.5 | 12.5 | -25.8 |
| Isothiocyanate + Methanethiol (uncat.) | 0.0 | +28.3 | 28.3 | -10.2 |
| Isothiocyanate + Methanethiol (cat.) | -5.2 (with base) | +8.9 | 14.1 | -15.7 (with conj. acid) |
Note: These are representative values and the actual energies will depend on the specific isothiocyanate, nucleophile, and computational method used.
The data clearly illustrates that the reaction with an amine has a significantly lower activation energy than the uncatalyzed reaction with a thiol, explaining the generally higher reactivity of amines towards isothiocyanates. The catalyzed reaction with the thiol shows a marked decrease in the activation barrier, highlighting the importance of reaction conditions in determining the feasibility of a transformation.
Experimental Protocol: A Computational Workflow for Mechanistic Studies
For researchers looking to apply these computational methods, the following outlines a typical workflow for studying the mechanism of an MMTC reaction.
Step 1: Molecular Modeling
-
Build the 3D structures of the reactants (MMTC and the nucleophile) using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level computational method (e.g., a semi-empirical method or a small basis set DFT).
Step 2: Locating Reactant and Product Complexes
-
Place the optimized reactant molecules in close proximity in various orientations to locate the most stable pre-reaction complex.
-
Optimize the geometry of these complexes using a higher-level DFT method (e.g., B3LYP with a 6-311+G(d,p) basis set).
-
Similarly, build and optimize the geometry of the expected product complex.
Step 3: Transition State Searching
-
Use the optimized reactant and product complex geometries as starting points for a transition state search algorithm (e.g., Berny optimization in Gaussian).
-
The goal is to locate a first-order saddle point on the potential energy surface that connects the reactants and products.
Step 4: Frequency Analysis
-
Perform a frequency calculation on the optimized reactant, product, and transition state structures.
-
A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.
-
A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from the transition state structure.
-
This calculation maps the minimum energy path connecting the transition state to the reactant and product minima, confirming that the located transition state indeed connects the desired species.
Step 6: Energetic Analysis
-
Calculate the single-point energies of the optimized structures using a high-level DFT method and a large basis set to obtain accurate reaction and activation energies.
-
Incorporate corrections for zero-point vibrational energy (ZPVE) and thermal effects.
Conclusion: The Synergy of Computation and Experiment
This guide has demonstrated the profound insights that computational chemistry can provide into the mechanistic details of this compound reactions. By comparing the reaction pathways with different nucleophiles and providing a quantitative analysis of their energetics, we gain a deeper understanding of the factors that control the reactivity of this important synthetic building block. The detailed computational workflow provides a practical roadmap for researchers to employ these powerful tools in their own investigations. Ultimately, the synergy between computational and experimental approaches will continue to drive innovation in synthetic chemistry and drug development, enabling the rational design of more efficient and selective chemical transformations.
References
-
Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. [Link]
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. [Link]
-
Methyl isothiocyanate. Wikipedia. [Link]
-
Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). [Link]
-
Methyl isothiocyanate | C2H3NS. PubChem. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
Computational chemistry Publications | Chemical Research Support. Weizmann Institute of Science. [Link]
-
Gas-Phase Reaction of Methyl Isothiocyanate and Methyl Isocyanate with Hydroxyl Radicals under Static Relative Rate Conditions. ResearchGate. [Link]
-
Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. PMC - PubMed Central. [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]
-
Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. ResearchGate. [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. [Link]
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]
-
Computational analyses of mechanism of action (MoA): data, methods and integration. Journal of Cheminformatics. [Link]
-
Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
-
Atomistic Modeling and Computational Study of Reactive Systems and Biological Applications. eScholarship.org. [Link]
Sources
- 1. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Atomistic Modeling and Computational Study of Reactive Systems and Biological Applications [escholarship.org]
- 5. mdpi.com [mdpi.com]
- 6. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 7. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational analyses of mechanism of action (MoA): data, methods and integration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
